

# An In-Depth Technical Guide to 2-Methyl-6-(trifluoromethyl)aniline

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## Compound of Interest

Compound Name: 2-Methyl-6-(trifluoromethyl)aniline

Cat. No.: B1314220

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Methyl-6-(trifluoromethyl)aniline**, a key aromatic amine intermediate with significant applications in the pharmaceutical and agrochemical industries. This document details its chemical identifiers, physicochemical properties, and safety information.

## Core Chemical Data

**2-Methyl-6-(trifluoromethyl)aniline**, a substituted aniline, is characterized by a methyl group and a trifluoromethyl group at positions 2 and 6 of the aniline ring, respectively. This substitution pattern imparts unique chemical properties that are leveraged in the synthesis of complex molecules.

## Chemical Identifiers

A comprehensive list of identifiers for **2-Methyl-6-(trifluoromethyl)aniline** is provided in the table below, facilitating its unambiguous identification across various databases and regulatory frameworks.

Identifier Type	Value
IUPAC Name	2-Methyl-6-(trifluoromethyl)aniline[1]
CAS Registry Number	88301-98-8[1][2][3][4][5][6]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> F <sub>3</sub> N[1][2][3]
Synonyms	2-Amino-3-methylbenzotrifluoride, Benzenamine, 2-Methyl-6-(trifluoromethyl)-[1][5]
MDL Number	MFCD03701069[2][3]

## Physicochemical Properties

The physical and chemical properties of **2-Methyl-6-(trifluoromethyl)aniline** are crucial for its handling, storage, and application in chemical synthesis.

Property	Value
Molecular Weight	175.15 g/mol [2][3]
Physical Form	Colorless to White to Yellow-brown Liquid or Solid
InChI	1S/C8H8F3N/c1-5-3-2-4-6(7(5)12)8(9,10)11/h2-4H,12H2,1H3
InChI Key	LXPCTHRQJVSSIQ-UHFFFAOYSA-N
SMILES	<chem>CC1=C(N)C(=CC=C1)C(F)(F)F</chem> [3]

## Safety and Handling

Appropriate safety precautions are essential when handling **2-Methyl-6-(trifluoromethyl)aniline** due to its potential hazards.

## Hazard Identification

The compound is classified with the following hazard statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

The signal word for this chemical is "Warning".

## Precautionary Measures

Recommended precautionary statements for handling include:

- P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

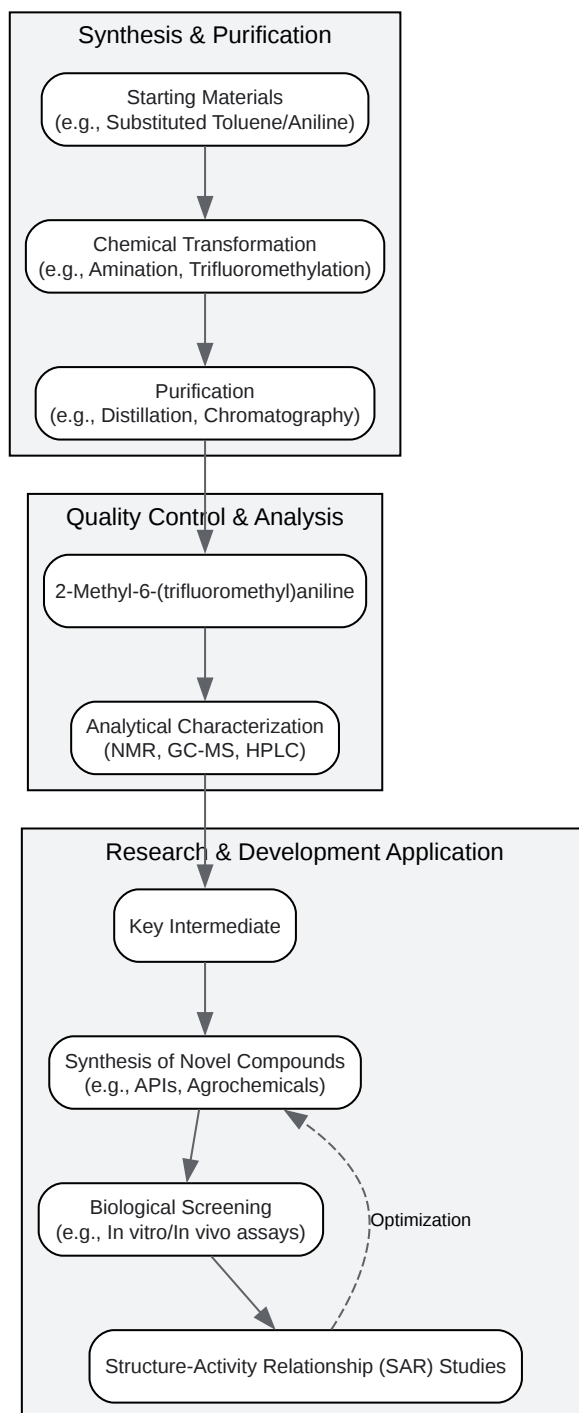
## Experimental Protocols & Applications

While specific, detailed experimental protocols for the synthesis of **2-Methyl-6-(trifluoromethyl)aniline** are not readily available in public literature, a general logical workflow for its production and subsequent use in research and development can be conceptualized. The primary application of related trifluoromethylanilines lies in their use as key building blocks in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. For instance, the structurally similar 2-Methyl-3-(trifluoromethyl)aniline is a known intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Flunixin.

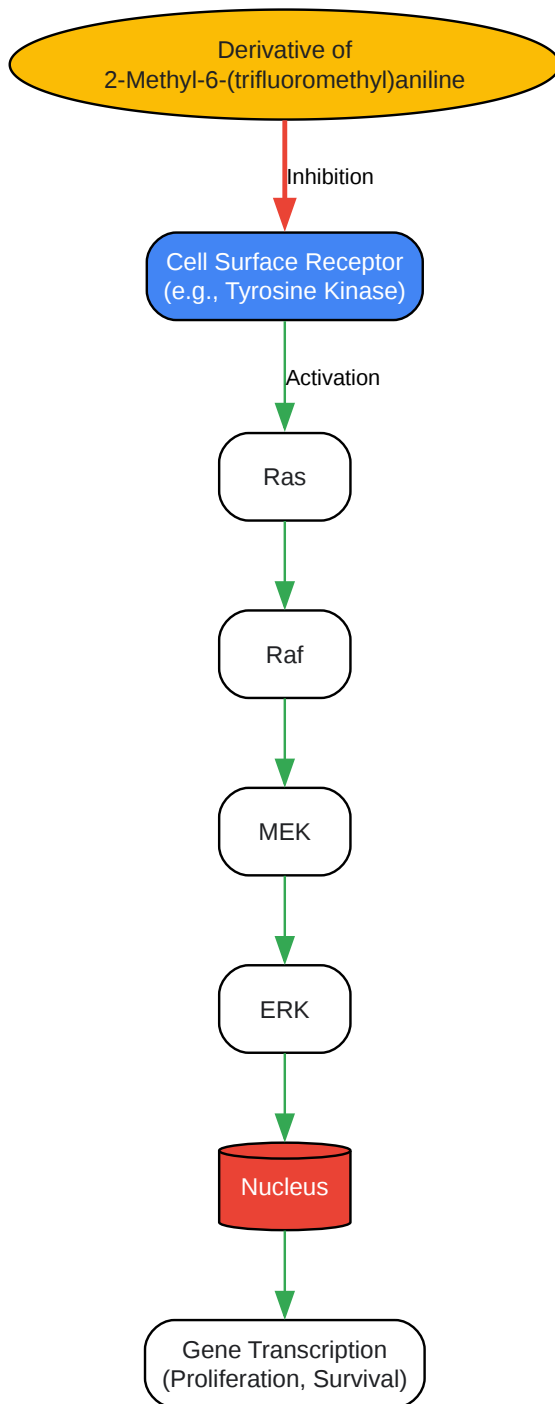
## Logical Workflow for Synthesis and Application

The following diagram illustrates a generalized workflow from starting materials to the potential application of **2-Methyl-6-(trifluoromethyl)aniline** in drug discovery.

## Logical Workflow: From Synthesis to Application of 2-Methyl-6-(trifluoromethyl)aniline



## Hypothetical Signaling Pathway for a Derivative Compound

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- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Methyl-6-(trifluoromethyl)aniline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1314220#2-methyl-6-trifluoromethyl-aniline-synonyms-and-identifiers]

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